molecular formula C19H25BrN2O5 B4031635 [1-[(2-Bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;oxalic acid

[1-[(2-Bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;oxalic acid

Cat. No.: B4031635
M. Wt: 441.3 g/mol
InChI Key: RHTQJNIPFBFVEG-UHFFFAOYSA-N
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Description

[1-[(2-Bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;oxalic acid: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a piperidine ring, and a pyrrolidine ring. The presence of oxalic acid further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2-Bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the bromophenyl derivative. This is followed by the formation of the piperidine and pyrrolidine rings through cyclization reactions. The final step involves the introduction of the oxalic acid moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[1-[(2-Bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, [1-[(2-Bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [1-[(2-Bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine and pyrrolidine rings contribute to the overall stability and specificity of the interaction. The oxalic acid moiety may play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    DOPA and Cyclen-Based Compounds: Used as amyloid modifiers and inhibitors.

Uniqueness

The uniqueness of [1-[(2-Bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the bromophenyl group, piperidine, and pyrrolidine rings, along with oxalic acid, sets it apart from other similar compounds.

Properties

IUPAC Name

[1-[(2-bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O.C2H2O4/c18-16-8-2-1-6-14(16)12-19-9-5-7-15(13-19)17(21)20-10-3-4-11-20;3-1(4)2(5)6/h1-2,6,8,15H,3-5,7,9-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTQJNIPFBFVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-[(2-Bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;oxalic acid
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[1-[(2-Bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;oxalic acid
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[1-[(2-Bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;oxalic acid
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[1-[(2-Bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;oxalic acid
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[1-[(2-Bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;oxalic acid
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[1-[(2-Bromophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;oxalic acid

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